N-(2,4-dimethoxyphenyl)-2-{[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
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Overview
Description
N-(2,4-DIMETHOXYPHENYL)-2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]ACETAMIDE is a synthetic organic compound that belongs to the class of triazolopyridazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIMETHOXYPHENYL)-2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]ACETAMIDE typically involves multiple steps:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate diketones or aldehydes.
Introduction of the Isopropyl Group: Alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Sulfanyl Group: Thiolation reactions using thiolating agents.
Coupling with the Acetamide Moiety: Amide bond formation through coupling reactions using reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazolopyridazine ring or the acetamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LAH), sodium borohydride (NaBH4).
Substitution: Reagents like halogenating agents, nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Investigation of its binding affinity to various biological receptors.
Medicine
Drug Development: Exploration of its potential as a therapeutic agent for various diseases.
Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion (ADME) properties.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Pharmaceuticals: Use in the synthesis of other pharmaceutical compounds.
Mechanism of Action
The mechanism of action of N-(2,4-DIMETHOXYPHENYL)-2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]ACETAMIDE would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific enzymes, receptors, or proteins.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
Triazolopyridazine Derivatives: Compounds with similar core structures but different substituents.
Sulfanyl Acetamides: Compounds with similar functional groups but different core structures.
Uniqueness
N-(2,4-DIMETHOXYPHENYL)-2-[(3-ISOPROPYL[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL)SULFANYL]ACETAMIDE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C18H21N5O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H21N5O3S/c1-11(2)18-21-20-15-7-8-17(22-23(15)18)27-10-16(24)19-13-6-5-12(25-3)9-14(13)26-4/h5-9,11H,10H2,1-4H3,(H,19,24) |
InChI Key |
GSPRLCOELGHJBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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